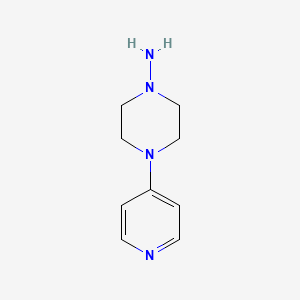

4-(Pyridin-4-yl)piperazin-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

1685253-16-0 |

|---|---|

Molecular Formula |

C9H14N4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-pyridin-4-ylpiperazin-1-amine |

InChI |

InChI=1S/C9H14N4/c10-13-7-5-12(6-8-13)9-1-3-11-4-2-9/h1-4H,5-8,10H2 |

InChI Key |

XBWAFHYDSFSPNQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=NC=C2)N |

Canonical SMILES |

C1CN(CCN1C2=CC=NC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyridin-4-yl)piperazin-1-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-(Pyridin-4-yl)piperazin-1-amine, a heterocyclic amine of significant interest in medicinal chemistry. The pyridinylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents, and the introduction of a terminal amino group on the piperazine ring offers a key vector for further chemical modification and exploration of novel biological activities. This document details a robust, multi-step synthetic pathway, provides a thorough analysis of its analytical characterization, and explores its potential applications in drug discovery, particularly in the context of G-protein coupled receptor (GPCR) and kinase modulation. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold becomes a privileged structure for targeting a wide array of biological entities, most notably G-protein coupled receptors (GPCRs) and kinases. This is due to the unique combination of a basic nitrogen atom in the piperazine ring, which can form key salt-bridge interactions, and the aromatic pyridine ring, which can engage in various non-covalent interactions within protein binding pockets.

4-(Pyridin-4-yl)piperazin-1-amine (Figure 1) represents a logical evolution of this scaffold, introducing a reactive primary amine at the N1 position of the piperazine ring. This terminal amine serves as a versatile chemical handle for the construction of diverse compound libraries through techniques such as amide coupling, reductive amination, and urea or thiourea formation. This strategic modification opens up new avenues for exploring the structure-activity relationships (SAR) of pyridinylpiperazine-based compounds and for developing novel drug candidates with tailored pharmacological profiles.

Caption: Chemical Structure of 4-(Pyridin-4-yl)piperazin-1-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. While extensive experimental data for 4-(Pyridin-4-yl)piperazin-1-amine is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 1685253-16-0 | [1] |

| Molecular Formula | C₉H₁₄N₄ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from related compounds |

| pKa | The presence of multiple basic nitrogen atoms suggests at least two pKa values, likely in the range of 4-8 for the pyridine and piperazine nitrogens. | Inferred from related compounds |

Synthesis and Mechanism

The synthesis of 4-(Pyridin-4-yl)piperazin-1-amine is a multi-step process that leverages established synthetic methodologies in heterocyclic chemistry. The overall strategy involves the initial construction of the 1-(4-pyridyl)piperazine core, followed by the introduction of the amino group at the N1-position of the piperazine ring.

Caption: Synthetic workflow for 4-(Pyridin-4-yl)piperazin-1-amine.

Step 1: Synthesis of 1-(4-Pyridyl)piperazine

The precursor, 1-(4-pyridyl)piperazine, is synthesized via a nucleophilic aromatic substitution reaction.

-

Reaction: 4-chloropyridine hydrochloride is reacted with an excess of piperazine in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like potassium carbonate to neutralize the generated HCl.

-

Mechanism: The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack by one of the secondary amines of piperazine. The use of excess piperazine helps to minimize the formation of the bis-substituted byproduct.

-

Causality of Experimental Choices: The choice of a polar protic solvent facilitates the dissolution of the starting materials and the displacement of the chloride leaving group. The base is crucial to deprotonate the piperazine and drive the reaction to completion.

Step 2: N-Amination of 1-(4-Pyridyl)piperazine

The introduction of the amino group at the N1-position is achieved through a two-step sequence of nitrosation followed by reduction.[2]

-

Nitrosation: 1-(4-Pyridyl)piperazine is treated with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding N-nitroso derivative.

-

Mechanistic Insight: The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic secondary amine of the piperazine ring. Careful temperature control is critical to prevent side reactions and decomposition of the nitrosonium ion.

-

-

Reduction: The isolated N-nitroso intermediate is then reduced to the desired primary amine.

-

Experimental Choices & Causality:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces the N-nitroso group.[2] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere. The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.

-

Zinc dust in acidic medium (e.g., HCl or acetic acid): A classical and often milder alternative for the reduction of N-nitroso compounds.[2] This method avoids the hazards associated with pyrophoric hydrides.

-

-

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 1-(4-Pyridyl)piperazine

-

To a solution of 4-chloropyridine hydrochloride (1 equivalent) in ethanol, add anhydrous piperazine (3-5 equivalents).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-pyridyl)piperazine as a solid.

Step 2: Synthesis of 4-(Pyridin-4-yl)piperazin-1-amine

-

Nitrosation: Dissolve 1-(4-pyridyl)piperazine (1 equivalent) in dilute hydrochloric acid and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Basify the solution with a cold aqueous solution of sodium hydroxide to pH > 10 and extract with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-nitroso intermediate.

-

Reduction: Under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the crude N-nitroso intermediate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.[2]

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-(Pyridin-4-yl)piperazin-1-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Pyridin-4-yl)piperazin-1-amine. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the four methylene groups of the piperazine ring, and the protons of the terminal amino group. The aromatic region will display characteristic coupling patterns for a 4-substituted pyridine. The piperazine protons will likely appear as two or more multiplets in the aliphatic region. The NH₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be in the aromatic region, while the piperazine carbons will be in the aliphatic region.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a crucial technique to confirm the elemental composition of the molecule. The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₅N₄⁺.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the piperazine ring and the bond connecting the piperazine and pyridine rings.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid), should be used to determine the purity of the final compound. A single major peak with a purity of >95% is generally desired for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(pyridin-4-yl)piperazin-1-amine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The terminal amino group provides a convenient point for diversification, allowing for the exploration of various chemical spaces and the optimization of interactions with biological targets.

Caption: Potential applications of the 4-(Pyridin-4-yl)piperazin-1-amine scaffold.

GPCR Ligands

Arylpiperazines are well-known for their interactions with aminergic GPCRs, including dopamine and serotonin receptors. The 4-(pyridin-4-yl)piperazin-1-amine scaffold can be elaborated to generate novel ligands with potential applications in the treatment of central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety. For instance, acylation of the terminal amine with various carboxylic acids can introduce lipophilic groups that can probe deeper into the receptor binding pockets.

Kinase Inhibitors

The pyridinylpiperazine moiety is also a key component of several kinase inhibitors. For example, derivatives of N-(pyridin-4-yl)piperazine-1-carboxamide have been investigated as Rho kinase inhibitors for the treatment of central nervous system disorders.[3] The terminal amine of 4-(pyridin-4-yl)piperazin-1-amine can be used to attach fragments that can interact with specific regions of the kinase active site, potentially leading to the development of selective and potent inhibitors for use in oncology and inflammatory diseases.

Conclusion

4-(Pyridin-4-yl)piperazin-1-amine is a strategically designed chemical scaffold that holds considerable promise for the development of novel therapeutics. Its synthesis, while multi-step, relies on well-understood and scalable chemical transformations. The presence of a terminal primary amine provides a versatile handle for the generation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. As our understanding of the structural biology of GPCRs and kinases continues to grow, scaffolds like 4-(pyridin-4-yl)piperazin-1-amine will undoubtedly play a crucial role in the rational design of next-generation targeted therapies. This technical guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery endeavors.

References

-

Horst, J., Chen, G., & Fraser University, S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Retrieved from [Link]

-

(2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem. Retrieved from [Link]

Sources

solubility of 4-(Pyridin-4-yl)piperazin-1-amine in DMSO and methanol

An In-depth Technical Guide on the Solubility of 4-(Pyridin-4-yl)piperazin-1-amine in DMSO and Methanol

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a potential drug candidate, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This technical guide provides a comprehensive framework for determining the solubility of 4-(Pyridin-4-yl)piperazin-1-amine (CAS: 1685253-16-0), a heterocyclic amine of interest in medicinal chemistry, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles, the rationale for experimental design, and best practices for data interpretation. It offers detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays, complete with data presentation formats and logical workflow diagrams, to empower researchers in drug discovery and development to generate robust and reliable solubility data.

Introduction

The Significance of Solubility in Drug Discovery

The path from a hit compound to a marketable drug is fraught with challenges, many of which originate from suboptimal physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as fundamental hurdles. Poor solubility can lead to a cascade of negative consequences, including the underestimation of biological activity in screening assays, poor absorption from the gastrointestinal tract, and significant challenges in developing viable formulations for clinical use.[1][3] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a cornerstone of a successful drug discovery program, enabling informed decisions and reducing the risk of late-stage failures.[2]

Introducing 4-(Pyridin-4-yl)piperazin-1-amine: A Compound of Interest

4-(Pyridin-4-yl)piperazin-1-amine is a molecule featuring a pyridine ring linked to a piperazine-1-amine moiety. This structural motif is common in medicinal chemistry, with the piperazine ring often imparting improved solubility and pharmacokinetic properties.[4] The pyridine ring and the primary amine provide sites for hydrogen bonding, suggesting potential for interaction with polar solvents. Understanding the solubility of this specific molecule is crucial for its handling, formulation for biological testing, and further development.

The Role of DMSO and Methanol as Key Solvents

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the universal solvent for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro biological assays.[5] Its ability to dissolve a wide range of organic molecules is unparalleled. However, ensuring a compound is fully solubilized in DMSO stock is critical, as precipitation upon dilution into aqueous assay buffers (a common issue) can lead to erroneous results.[6]

-

Methanol: As a polar protic solvent, methanol is simpler in structure than DMSO and is often used in various stages of chemical synthesis, purification, and analysis (e.g., as a component of HPLC mobile phases). Its ability to act as both a hydrogen bond donor and acceptor gives it distinct solvation properties compared to DMSO. Assessing solubility in methanol is valuable for understanding a compound's behavior in protic environments and for developing purification and analytical methods.

Physicochemical Properties and Predicted Solubility Profile

While specific, publicly available quantitative solubility data for 4-(Pyridin-4-yl)piperazin-1-amine is limited[5], an expert analysis of its structure allows for a strong prediction of its behavior in DMSO and methanol.

Structural Analysis of 4-(Pyridin-4-yl)piperazin-1-amine

-

Molecular Formula: C₉H₁₄N₄

-

Key Functional Groups:

-

Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom capable of accepting a hydrogen bond.

-

Piperazine Ring: A six-membered ring with two nitrogen atoms. The tertiary amine within the ring is a hydrogen bond acceptor. The piperazine scaffold generally enhances aqueous solubility compared to purely carbocyclic analogues.[7][8]

-

Primary Amine (-NH₂): A key functional group that can both donate and accept hydrogen bonds, significantly contributing to polarity and potential solubility in polar solvents.

-

The presence of four nitrogen atoms, including a primary amine and a pyridine moiety, makes the molecule polar and capable of extensive hydrogen bonding.

The Solvents: A Comparative Overview

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |

| Type | Polar Aprotic | Polar Protic |

| Dielectric Constant | ~47 | ~33 |

| Hydrogen Bonding | H-bond Acceptor | H-bond Donor & Acceptor |

Predicted Solubility: An Expert Assessment

Based on the structural features, 4-(Pyridin-4-yl)piperazin-1-amine is expected to exhibit high solubility in both DMSO and methanol.

-

In DMSO: The strong polar nature of the S=O bond in DMSO will effectively solvate the polar regions of the molecule. As a strong hydrogen bond acceptor, DMSO will interact favorably with the N-H protons of the primary amine and the piperazine ring.

-

In Methanol: Methanol's ability to both donate and accept hydrogen bonds will allow it to form a robust solvation shell around the molecule, interacting with all four nitrogen atoms. Compounds with similar functional groups, such as 4-aminopyridine, are known to be soluble in methanol.

While high solubility is predicted, quantitative determination is essential for precise experimental design. The following sections provide the methodologies to obtain these critical data.

Quantitative Assessment of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard measurement for formulation and late-stage development.[2][3][9] The shake-flask method is the most reliable technique for this determination.[6]

The "Gold Standard": The Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent for an extended period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating equilibrium.[10] This ensures that the measurement reflects the solubility of the most stable crystalline form of the compound.

Detailed Experimental Protocol: Thermodynamic Solubility in DMSO/Methanol

Objective: To determine the equilibrium at a controlled temperature.

Materials:

-

4-(Pyridin-4-yl)piperazin-1-amine (solid powder)

-

Anhydrous DMSO (≥99.9% purity)

-

Anhydrous Methanol (≥99.9% purity)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 25 °C)

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

-

Preparation: Accurately weigh an excess amount of solid 4-(Pyridin-4-yl)piperazin-1-amine (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant speed (e.g., 200 rpm) within an incubator set to 25 °C. Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.[10]

-

Phase Separation: After equilibration, carefully remove the vial. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Without disturbing the solid pellet, carefully withdraw a known aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of 4-(Pyridin-4-yl)piperazin-1-amine.

Logical Workflow for Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation

Quantitative results from this protocol should be summarized in a clear, concise table.

Table 1: Illustrative Thermodynamic Solubility of 4-(Pyridin-4-yl)piperazin-1-amine (Note: These values are for illustrative purposes only and must be determined experimentally.)

| Parameter | Value | Unit | Method |

| Thermodynamic Solubility in DMSO (25 °C) | To be determined | mg/mL or mM | Shake-Flask with HPLC-UV |

| Thermodynamic Solubility in Methanol (25 °C) | To be determined | mg/mL or mM | Shake-Flask with HPLC-UV |

High-Throughput Assessment of Kinetic Solubility

In early drug discovery, speed and efficiency are paramount. Kinetic solubility assays provide a rapid assessment of a compound's tendency to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.[6][11][12] While not a measure of true equilibrium, it is an excellent proxy for identifying compounds that may pose problems in biological assays.[3]

The Need for Speed: Kinetic Solubility

This method mimics the process of preparing compounds for HTS, where a small volume of DMSO stock is added to a much larger volume of aqueous buffer.[13] The concentration at which the compound precipitates out of solution is its kinetic solubility limit. This is often measured by detecting light scattering from the resulting particles (turbidimetry or nephelometry).[12]

Detailed Experimental Protocol: Turbidimetric/Nephelometric Assay

Objective: To rapidly determine the kinetic solubility limit of 4-(Pyridin-4-yl)piperazin-1-amine.

Materials:

-

4-(Pyridin-4-yl)piperazin-1-amine

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Plate reader with turbidimetry or nephelometry capabilities

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add a small, precise volume (e.g., 2 µL) of each concentration from the source plate into the corresponding wells of a new 96-well assay plate.[10]

-

Aqueous Dilution: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well of the assay plate to initiate precipitation. This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitate formation.[10]

-

Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is the concentration at which a sharp increase in turbidity is observed compared to the baseline (DMSO/buffer controls).

Logical Workflow for Kinetic Solubility

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Discussion and Best Practices

-

Comparing Solvents: The high predicted solubility in both DMSO and methanol suggests that 4-(Pyridin-4-yl)piperazin-1-amine is a polar molecule that is well-solvated by both aprotic and protic polar solvents. Any significant difference in the measured thermodynamic solubility between the two could provide insight into the dominant solvation interactions (e.g., a much higher solubility in methanol might suggest hydrogen bond donation is particularly important).

-

Factors Influencing Measurements:

-

Purity: Impurities can significantly affect solubility measurements. Ensure the compound is of high purity.

-

Temperature: Solubility is temperature-dependent. All measurements must be performed at a constant, recorded temperature.

-

Solid Form: The crystalline form (polymorph) of the compound can impact its thermodynamic solubility.[9] It is crucial to use a consistent solid form for all experiments.

-

-

Self-Validating Protocols: The protocols described are self-validating. In the thermodynamic assay, the presence of excess solid material at the end of the experiment confirms that saturation was achieved. In the kinetic assay, the inclusion of positive and negative controls (e.g., a known insoluble and a known soluble compound) validates the assay's performance.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive solubility assessment of 4-(Pyridin-4-yl)piperazin-1-amine in DMSO and methanol. By adhering to the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality, reliable data necessary to support informed decision-making in the drug discovery and development process. While a high solubility is predicted based on its chemical structure, empirical determination remains an indispensable step in characterizing this promising compound.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

- Unknown Source. Experiment 2: Determination of Solubility Class. (Link unavailable)

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem Compound Database. Retrieved from [Link]

- Enamine. (n.d.).

-

ChemBK. (2024, April 9). 1-(4-Pyridyl)-piperazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

- Supporting Inform

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. enamine.net [enamine.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

N-amino piperazine pyridine derivatives literature review

A Structural & Synthetic Analysis for Medicinal Chemistry Applications

Executive Summary

The N-amino piperazine pyridine scaffold represents a specialized subclass of the "privileged" piperazine pharmacophore. Unlike standard N-alkylated piperazines, the introduction of an amino group (

This guide details the structural rationale, synthetic pathways, and therapeutic applications of these derivatives, with a specific focus on their role as precursors for anticonvulsant and antimicrobial agents.[1]

Part 1: Structural Significance & SAR Logic

The pharmacological value of the N-amino piperazine pyridine scaffold lies in its tripartite structure. Each domain contributes specific properties to the global Structure-Activity Relationship (SAR).

1. The Pyridine Ring (Lipophilic Anchor)

-

Role: Acts as a bioisostere for phenyl rings but with improved water solubility due to the nitrogen lone pair.

-

Electronic Effect: The electron-withdrawing nature of the pyridine ring (especially at the 2- or 4-position) reduces the pKa of the attached piperazine nitrogen, modulating blood-brain barrier (BBB) penetration.

2. The Piperazine Core (Rigid Linker)

-

Role: Enforces a chair conformation, directing the distal N-amino substituents into a specific vector for receptor binding.

-

Dynamics: The N-amino substitution restricts the "ring-flip" dynamics compared to N-alkyl variants, potentially locking the molecule into a bioactive conformation.

3. The N-Amino Terminus (The Effector)

-

Reactivity: The nucleophilic

is a versatile handle for forming Schiff bases (hydrazones) and Ureas . -

Toxicity vs. Potency: While free hydrazines (

) can be toxic (hepatotoxicity), derivatizing them into hydrazones (

Visualization: SAR Logic Flow

Figure 1: The tripartite SAR logic of N-amino piperazine pyridine derivatives.

Part 2: Synthetic Methodologies

The synthesis of these derivatives hinges on the successful formation of the N-N bond, a challenging step due to the potential for over-alkylation or ring opening.

Method A: The Nitrosation-Reduction Route (Standard)

This is the most robust method for generating the N-amino intermediate from a parent aryl-piperazine.

-

Nitrosation: Reaction of 1-(2-pyridyl)piperazine with sodium nitrite (

) in acidic media yields the N-nitroso intermediate. -

Reduction: The N-nitroso group is reduced to the N-amino group using Zinc/Acetic Acid or Lithium Aluminum Hydride (

).

Method B: Electrophilic Amination (Direct)

Direct amination using Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine. This method is faster but often suffers from lower yields due to side reactions.

Visualization: Synthetic Workflow

Figure 2: Primary synthetic pathways for accessing N-amino piperazine pyridine derivatives.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-Amino-4-(2-pyridyl)piperazine (Intermediate)

This protocol utilizes the Nitrosation-Reduction route for high purity.

Reagents:

-

1-(2-Pyridyl)piperazine (10 mmol)

-

Sodium Nitrite (

, 12 mmol) -

Hydrochloric Acid (HCl, 5N)

-

Zinc Dust (40 mmol)

-

Glacial Acetic Acid

Step-by-Step Procedure:

-

Nitrosation: Dissolve 1-(2-pyridyl)piperazine in 20 mL of 5N HCl. Cool to 0–5°C in an ice bath.

-

Add a solution of

in water dropwise, maintaining temperature below 5°C. Stir for 1 hour. -

Neutralize with

and extract with dichloromethane (DCM). Evaporate solvent to obtain the N-nitroso intermediate (Yellow solid). -

Reduction: Dissolve the N-nitroso compound in 50% aqueous acetic acid (30 mL).

-

Add Zinc dust in small portions over 30 minutes while stirring vigorously at room temperature.

-

Heat the mixture to 60°C for 2 hours.

-

Filter off excess Zinc. Basify the filtrate with conc.

(pH > 12) and extract with Ethyl Acetate ( -

Validation: Verify formation of the N-amino product via TLC (Polar solvent system) and IR (Appearance of

doublet at 3300–3400

Protocol 2: Derivatization to Active Hydrazone (Antimicrobial Candidate)

Causality: The free amine is condensed with an aromatic aldehyde to form a Schiff base, enhancing lipophilicity and target affinity.

-

Dissolve 1-amino-4-(2-pyridyl)piperazine (1 mmol) in absolute ethanol (10 mL).

-

Add equimolar substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol).

-

Add catalytic glacial acetic acid (2-3 drops).

-

Reflux for 4–6 hours. Monitor by TLC.

-

Cool to room temperature. The precipitate (Hydrazone) is filtered, washed with cold ethanol, and recrystallized.

Part 4: Therapeutic Applications & Data[1][2][3][4][5]

N-amino piperazine derivatives generally exhibit bioactivity profiles distinct from their N-alkyl counterparts.

1. Anticonvulsant Activity

Derivatives containing urea or amide linkages at the N-amino position have shown potency against pentylenetetrazol (PTZ)-induced seizures.

-

Mechanism: Modulation of GABAergic transmission or blockade of voltage-gated ion channels.

2. Antimicrobial Activity

Hydrazone derivatives (Schiff bases) are the primary class here. The

Comparative Data Table (Representative)

Table 1: Bioactivity of N-amino piperazine pyridine derivatives (Hydrazone series).

| Compound ID | R-Group (Aldehyde origin) | Target Organism/Model | Activity (MIC / Protection) | Ref |

| APP-1 | 4-Chlorophenyl | S. aureus | [1] | |

| APP-2 | 4-Nitrophenyl | E. coli | [1] | |

| APP-3 | 2-Hydroxyphenyl | PTZ-Seizure (Mice) | 80% Protection (100 mg/kg) | [2] |

| Ref Drug | Ciprofloxacin | S. aureus | -- |

Part 5: Future Outlook & Toxicity Considerations

While the N-amino piperazine scaffold is promising, researchers must address hydrazine toxicity .

-

Metabolic Risk: In vivo hydrolysis of the hydrazone linkage can release the free N-amino piperazine, which may undergo metabolic activation to toxic species.

-

Mitigation: Steric hindrance around the imine bond (using ortho-substituted aldehydes) can improve metabolic stability.

References

-

Antimicrobial Hydrazones: Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI Molecules.

-

Anticonvulsant Piperazines: Chaturvedi, A. K., et al. (1975).[2] Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. Journal of Pharmaceutical Sciences.

-

Synthetic Precursor: Sigma-Aldrich. 1-(4-Pyridyl)piperazine Product Information & Safety Data.

-

General Review: Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines. RSC Advances.

Sources

Methodological & Application

using 4-(Pyridin-4-yl)piperazin-1-amine as a building block in drug discovery

Executive Summary

This technical guide details the application of 4-(Pyridin-4-yl)piperazin-1-amine (CAS: 1685253-16-0) as a versatile building block in drug discovery. Unlike standard piperazines, this molecule features an N-amino motif (

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Rapid generation of

-rich libraries. -

Kinase & GPCR Inhibitors: Introduction of solubilizing "tail" moieties.

-

Scaffold Hopping: Replacing unstable hydrazine linkers with rigidified piperazine analogues.

Chemical Profile & Strategic Value

Physicochemical Properties

| Property | Data | Strategic Implication |

| Molecular Weight | 178.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP (Predicted) | ~0.2 - 0.5 | High water solubility; lowers lipophilicity of final drug candidates. |

| pKa (Pyridine N) | ~5.2 | Protonatable at physiological pH; improves lysosomal trapping and solubility. |

| pKa (N-Amino) | ~3.5 - 4.0 | Reduced basicity compared to alkyl amines due to the |

| Topology | 3D (Chair) | "Escape from Flatland"—improves selectivity over planar aromatic systems. |

The "Hydrazine Surrogate" Advantage

In medicinal chemistry, linear hydrazines are often avoided due to toxicity and metabolic instability. 4-(Pyridin-4-yl)piperazin-1-amine acts as a "masked" hydrazine . The piperazine ring locks the nitrogen atoms into a specific conformation, reducing the entropic penalty during cyclization reactions and preventing the formation of toxic hydrazine metabolites.

Synthetic Reactivity Landscape

The following diagram illustrates the three primary reaction pathways accessible via this building block.

Figure 1: Divergent synthesis pathways. The N-amino group serves as a linchpin for creating diverse chemical libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole Derivatives (Cyclocondensation)

Target: Creation of a piperazine-linked pyrazole moiety, a motif common in kinase inhibitors (e.g., to target the ATP-binding pocket).

Mechanism: The nucleophilic N-amino group attacks the carbonyl of a 1,3-diketone. The intermediate undergoes dehydration and cyclization.[1]

Reagents:

-

4-(Pyridin-4-yl)piperazin-1-amine (1.0 equiv)

-

1,3-Diketone (e.g., Acetylacetone or 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Catalyst:

-Toluenesulfonic acid (

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-(Pyridin-4-yl)piperazin-1-amine in 5 mL of absolute Ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of the 1,3-diketone dropwise at room temperature.

-

Note: If the diketone is fluorinated (less reactive), add catalytic

TSA.

-

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.-

Endpoint: Disappearance of the amine starting material (

).

-

-

Work-up:

-

Purification: If necessary, purify via flash chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Self-Validating Check:

-

1H NMR: Look for the disappearance of the broad

signal (~3.5 ppm) and the appearance of the pyrazole C4-H singlet (typically ~6.0–6.5 ppm).

Protocol B: High-Throughput Hydrazone Library Generation

Target: Rapid synthesis of a "linker library" to probe spatial constraints in a binding pocket.

Reagents:

-

4-(Pyridin-4-yl)piperazin-1-amine (0.1 M stock in DMSO)

-

Diverse Aldehyde Library (0.1 M stock in DMSO)

-

Acetic Acid (glacial)[4]

Workflow:

-

Arraying: In a 96-well plate, dispense

of the amine stock (10 µmol). -

Reaction: Add

of aldehyde stock (1.05 equiv). -

Catalysis: Add

of Acetic Acid. -

Incubation: Seal plate and shake at

for 16 hours. -

Validation: Analyze a random sampling (n=5) via LCMS.

-

Success Criteria:

conversion to the hydrazone (

-

-

Direct Use: The resulting DMSO solution can often be used directly in biochemical assays (after dilution) without isolation, as the hydrazone bond is relatively stable at physiological pH.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazole) | Incomplete cyclization due to water accumulation. | Add molecular sieves ( |

| Regioisomer Mix | Asymmetric 1,3-diketones yield two isomers. | Separate via preparative HPLC. Regioselectivity is governed by the steric bulk of the diketone substituents. |

| Pyridine Protonation | Reaction medium too acidic. | The pyridine nitrogen ( |

| Oxidation | N-amino group oxidation to nitroso/nitro. | Store the starting material under inert atmosphere (Argon) at |

Mechanism of Action: Pyrazole Cyclization

Understanding the mechanism ensures the user can troubleshoot steric or electronic issues.

Figure 2: Step-wise mechanism of pyrazole formation. Step 3 is often the rate-determining step, catalyzed by acid.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 71465224 (4-(Pyridin-4-yl)piperazin-1-amine).

-

Source: [Link]

-

Synthetic Methodology (N-Amino Piperazines)

-

Medicinal Chemistry Application

- The medicinal chemistry of piperazines: A review. (Context on the "privileged scaffold" status of piperazines). Chemical Biology & Drug Design.

-

Source: [Link]

-

Vendor/Availability Data

-

4-(Pyridin-4-yl)piperazin-1-amine Product Page. BLDpharm.

-

Sources

- 1. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

preparation of pyrazole derivatives from 4-(Pyridin-4-yl)piperazin-1-amine

Application Note & Protocol

Strategic Synthesis of Novel 1-(4-(Pyridin-4-yl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazole: A Modular Approach for Drug Discovery Scaffolds

Abstract

This document provides a comprehensive guide to the synthesis of novel pyrazole derivatives from 4-(Pyridin-4-yl)piperazin-1-amine. Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The protocol herein details a robust and efficient method based on the classical Knorr pyrazole synthesis, reacting the substituted hydrazine with a 1,3-dicarbonyl compound.[2][3] We provide a detailed, step-by-step protocol for the synthesis of 1-(4-(Pyridin-4-yl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazole, complete with mechanistic insights, characterization data, and expert commentary on reaction optimization and scope. This guide is intended for researchers in synthetic organic chemistry and drug development, offering a reliable pathway to novel heterocyclic entities with significant therapeutic potential.

Introduction & Scientific Rationale

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil, highlighting the scaffold's versatility across different biological targets.[1] The continued exploration of novel pyrazole derivatives is therefore a highly active area of research.[5]

The Knorr Synthesis: A Time-Honored and Versatile Reaction

The most direct and widely adopted method for constructing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation known as the Knorr pyrazole synthesis.[6][7] This reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[8][9] The reaction is typically facilitated by an acid catalyst and offers high yields and operational simplicity.[3]

Rationale for Substrate Selection

The choice of 4-(Pyridin-4-yl)piperazin-1-amine as the hydrazine component is strategic. It introduces a multi-functional moiety combining the pharmacologically relevant pyridine and piperazine rings. These N-heterocycles are prevalent in CNS-active agents and other drug classes, offering potential for improved pharmacokinetic properties and novel biological activities.[10][11] For the 1,3-dicarbonyl component, this protocol utilizes acetylacetone (2,4-pentanedione) , a symmetric diketone that ensures the formation of a single, unambiguous pyrazole product, making it an ideal model system for this application note.

Reaction Mechanism and Workflow

Mechanistic Pathway

The Knorr pyrazole synthesis proceeds via a two-stage condensation-cyclization sequence.[3][12] The mechanism, illustrated below, is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-diketone, often catalyzed by acid.[2] This is followed by the formation of a hydrazone intermediate after the loss of a water molecule. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the aromatic pyrazole ring.[8]

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Workflow

The overall experimental process is designed for clarity and efficiency, moving from reaction setup to product isolation and purification.

Caption: Figure 2: Experimental Workflow Overview.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 4-(Pyridin-4-yl)piperazin-1-amine | ≥95% | BLDpharm or equivalent | 1685253-16-0 | Starting hydrazine.[13] |

| Acetylacetone (2,4-Pentanedione) | Reagent Grade, ≥99% | Sigma-Aldrich or equivalent | 123-54-6 | 1,3-Dicarbonyl source. |

| Ethanol (EtOH), Anhydrous | ≥99.5% | Standard Supplier | 64-17-5 | Reaction solvent. |

| Glacial Acetic Acid (AcOH) | ACS Reagent, ≥99.7% | Standard Supplier | 64-19-7 | Catalyst.[9] |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | 75-09-2 | Extraction solvent. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | 144-55-8 | For aqueous wash. |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | N/A | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Granular | Standard Supplier | 7757-82-6 | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | 7631-86-9 | For chromatography (if needed). |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

TLC plates (silica gel on aluminum backing) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Pyridin-4-yl)piperazin-1-amine (1.0 eq, e.g., 1.92 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the amine dissolves. To this solution, add acetylacetone (1.05 eq, 1.07 mL, 10.5 mmol).

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The acid catalyzes the initial imine formation.[9]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol in DCM eluent system). Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.

-

Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up and Extraction:

-

Dissolve the resulting residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, followed by brine (1 x 30 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic layer on the rotary evaporator to yield the crude product.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is insufficient, purify the product via flash column chromatography on silica gel.

-

Characterization of 1-(4-(Pyridin-4-yl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazole

-

Appearance: Expected to be an off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): Predicted signals would include singlets for the two pyrazole methyl groups (around δ 2.2-2.5 ppm), a singlet for the pyrazole C4-H (around δ 5.9-6.1 ppm), multiplets for the piperazine protons, and signals in the aromatic region for the pyridine ring.

-

¹³C NMR (101 MHz, CDCl₃): Predicted signals for the pyrazole methyl carbons, pyrazole ring carbons, piperazine carbons, and pyridine carbons.

-

Mass Spectrometry (ESI+): Calculated m/z for C₁₄H₁₉N₅ [M+H]⁺: 270.17.

Discussion and Expert Insights

-

Regioselectivity: The use of a symmetrical 1,3-diketone like acetylacetone simplifies the synthesis by avoiding the formation of regioisomers.[14] If an unsymmetrical diketone (e.g., benzoylacetone) is used, two different pyrazole isomers can form. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric hindrance of the hydrazine.[8] Careful characterization (e.g., using 2D NMR techniques like NOESY) would be required to determine the major isomer.

-

Alternative Conditions: For faster reaction times and potentially higher yields, microwave-assisted synthesis is an excellent alternative.[1] Reactions can often be completed in minutes instead of hours under microwave irradiation.[1]

-

Scope and Diversification: This protocol is highly versatile. By substituting acetylacetone with other 1,3-dicarbonyl compounds, a library of pyrazole derivatives with different substitution patterns at the 3 and 5 positions can be readily synthesized.[15][16][17] This allows for systematic structure-activity relationship (SAR) studies in a drug discovery context.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrazine derivatives can be toxic and should be handled with care.[9] Avoid inhalation and skin contact.

-

Organic solvents (Ethanol, DCM) are flammable and/or volatile. Keep away from ignition sources.

-

Glacial acetic acid is corrosive. Handle with care.

References

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

-

knorr pyrazole synthesis. Slideshare. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. Available at: [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

-

Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis. Indian Association for the Cultivation of Science. Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Available at: [Link]

-

A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. Available at: [Link]

- Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents.

-

Anilinomethylidene Derivatives of Cyclic 1,3-Dicarbonyl Compounds in the Synthesis of New Sulfur-Containing Pyridines and Quinolines. ResearchGate. Available at: [Link]

-

Synthesis of new pyrimidin and oxazine compounds: Investigetion of their mechanisms. Semantic Scholar. Available at: [Link]

-

1-(4-Pyridyl)piperazine. PubChem. Available at: [Link]

Sources

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. rsc.org [rsc.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. knorr pyrazole synthesis | PPTX [slideshare.net]

- 13. 1685253-16-0|4-(Pyridin-4-yl)piperazin-1-amine|BLD Pharm [bldpharm.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-N'-aminopiperazine Derivatives

Introduction: The Strategic Importance of the N-Arylpiperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its two nitrogen atoms that serve as versatile synthetic handles, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] Many therapeutic agents targeting central nervous system disorders, such as antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), feature this critical moiety.[3][4]

The synthesis of N-arylpiperazines, and specifically their N-amino derivatives, is a key strategic transformation in drug discovery.[5] Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited to electron-deficient aryl systems, restricting their synthetic utility.[6][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust, general, and highly efficient method for constructing these vital C-N bonds under milder conditions with broad functional group tolerance.[6][8][9]

This guide provides an in-depth analysis of the Buchwald-Hartwig amination as applied to N-amino piperazine derivatives. It details the mechanistic underpinnings that govern the selection of reaction parameters and offers field-proven protocols for researchers engaged in pharmaceutical and materials science R&D.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

The success of a Buchwald-Hartwig amination hinges on a deep understanding of its catalytic cycle. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle comprising three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[6][10] The judicious selection of catalyst, ligand, base, and solvent is paramount for navigating this cycle efficiently and minimizing off-cycle side reactions.

The Catalyst System: Palladium Source and Ligand Choice

-

Palladium Precatalyst: The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and practical to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂.[11] These are reduced in situ to Pd(0) by the amine or phosphine ligand. The choice of precatalyst can influence reaction kinetics and should be considered during optimization.

-

The Ligand (The "Engine" of the Reaction): The ligand is arguably the most critical component. Its role is to stabilize the palladium center, facilitate oxidative addition, and, most importantly, promote the final reductive elimination step to release the desired product. For cyclic secondary amines like N-amino piperazine, which can be sterically demanding, the use of bulky, electron-rich phosphine ligands is essential.[12][13]

-

First-Generation Ligands: Simple monodentate phosphines like P(o-tolyl)₃ were used in early protocols but had limited scope.[6]

-

Bidentate Phosphine Ligands: Ligands like BINAP and Xantphos offered significant improvements, allowing for the coupling of a broader range of amines by preventing catalyst decomposition and favoring reductive elimination over competing side reactions like β-hydride elimination.[6][14]

-

Bulky Biarylphosphines (Second/Third/Fourth Generation): Ligands developed in the Buchwald laboratory (e.g., XPhos, RuPhos, BrettPhos) and related systems have become the gold standard.[12][15] Their steric bulk creates a wide "bite angle" around the palladium, which accelerates the rate-limiting reductive elimination step, enabling the coupling of even unreactive aryl chlorides at lower temperatures and catalyst loadings.[15][16]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable complexes with palladium, offering excellent activity, particularly for challenging substrates.[17][18]

-

The Base and Solvent System

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex that precedes reductive elimination.[11] The most common choice is sodium tert-butoxide (NaOt-Bu) due to its high basicity and poor nucleophilicity.[11] However, its incompatibility with base-sensitive functional groups (e.g., esters, nitro groups) may necessitate the use of weaker inorganic bases like Cs₂CO₃ or K₃PO₄, often requiring higher reaction temperatures or more active catalyst systems.[19][20]

-

Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components at the target temperature. Aprotic solvents are standard.

-

Toluene: A common, non-polar choice suitable for high-temperature reactions.

-

Dioxane & Tetrahydrofuran (THF): Ethereal solvents that often improve solubility and can facilitate reactions at moderate temperatures.[11]

-

Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[11]

-

Quantitative Data Summary

The following table summarizes representative conditions for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides. These serve as excellent starting points for optimization when using N-amino piperazine analogues.

| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 95 | [21] |

| 4-Chlorotoluene | N-Boc-piperazine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 92 | [15] |

| 2-Bromopyridine | N-Methylpiperazine | Pd(OAc)₂ (0.5) | (R)-BINAP (0.2) | NaOt-Bu (1.4) | Toluene | 100 | 2 | 98 | [22] |

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOt-Bu (1.2) | Toluene | 80 | 0.3 | 93 | [23] |

| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 | [3] |

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

General Experimental Workflow

Protocol 1: General Procedure for Aryl Bromides with N-Amino-N'-Boc-piperazine

This protocol is a robust starting point for coupling aryl bromides with a protected N-amino piperazine, utilizing a common Pd(II) precatalyst and a bidentate ligand.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

1-Boc-4-aminopiperazine (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv, 1 mol%)

-

Xantphos (0.02 mmol, 0.02 equiv, 2 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 1-Boc-4-aminopiperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).

-

Seal the tube with a rubber septum, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-18 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-aryl-N'-amino-N'-Boc-piperazine.

Protocol 2: Optimized Procedure for Challenging Aryl Chlorides

This protocol employs a highly active Buchwald biarylphosphine ligand and a weaker base, making it suitable for less reactive aryl chlorides and substrates with base-sensitive functional groups.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

1-Amino-piperazine (1.5 mmol, 1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos] (0.04 mmol, 0.04 equiv, 4 mol%)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv, 2 mol%)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), 1-amino-piperazine (1.5 mmol), cesium carbonate (2.0 mmol), RuPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol). Note: The cesium carbonate should be finely ground to maximize surface area.

-

Seal the tube, connect it to a Schlenk line, and purge with inert gas as described in Protocol 1.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously.

-

Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).

-

Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel. Due to the basic nature of the product, it may be beneficial to pre-treat the silica gel with 1% triethylamine in the eluent system to prevent streaking.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).- Wet solvent or reagents.- Poor quality base.- Insufficient temperature. | - Ensure a rigorously inert atmosphere.- Use freshly opened, anhydrous solvents.- Use a fresh bottle of base; grind it before use.- Increase temperature in 10 °C increments. |

| Hydrodehalogenation | - The rate of reductive elimination is slow compared to side reactions. | - Switch to a bulkier, more electron-rich ligand (e.g., from Xantphos to XPhos or RuPhos).- Lower the reaction temperature if possible. |

| Low Yield / Complex Mixture | - Substrate degradation due to strong base.- Double arylation of N-amino piperazine. | - Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).- Use a protecting group (e.g., Boc) on one of the amine nitrogens to ensure mono-arylation. |

| Poor Solubility | - Reagents not fully dissolved at reaction temperature. | - Try a different solvent system (e.g., switch from toluene to dioxane or a toluene/dioxane mixture).- Increase solvent volume (note this may slow reaction rates). |

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

-

Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - University of Windsor. [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. [Link]

-

Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. [Link]

-

Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]

-

New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchGate. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

-

The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. [Link]

-

Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

- 23. rsc.org [rsc.org]

Application Notes and Protocols for Reductive Amination Using 1-Amino-4-(4-pyridyl)piperazine

Introduction: The Strategic Importance of the 4-(Pyridyl)piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[1][2][3][4] Its prevalence stems from the desirable pharmacokinetic properties it often imparts, including enhanced aqueous solubility and bioavailability, due to the two basic nitrogen atoms which can serve as hydrogen bond acceptors.[4] The 1,4-disubstituted nature of the piperazine ring allows for precise vectorial elaboration of molecular complexity, enabling chemists to fine-tune a compound's interaction with biological targets.[1][5]

Among the vast library of piperazine-based building blocks, 1-amino-4-(4-pyridyl)piperazine stands out as a particularly versatile reagent. This molecule uniquely combines the advantageous features of the 4-(pyridyl)piperazine moiety—a common structural motif in CNS-active agents[6][7]—with a reactive primary amino group, in the form of a hydrazine derivative. This primary amine serves as a synthetic handle for the introduction of diverse substituents via reductive amination, a robust and highly reliable method for forming C-N bonds.[8][9]

This guide provides an in-depth exploration of the reductive amination of 1-amino-4-(4-pyridyl)piperazine with various carbonyl compounds. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and present representative data to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Symphony

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope.[10] The process elegantly combines two distinct chemical events in a single reaction vessel: the formation of a hydrazone intermediate followed by its immediate reduction to the stable hydrazine product.[11][12]

The overall transformation can be dissected as follows:

-

Hydrazone Formation: The reaction commences with the nucleophilic attack of the terminal primary amine of 1-amino-4-(4-pyridyl)piperazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically facilitated by mildly acidic conditions or the presence of a dehydrating agent, to yield a C=N double bond, forming a hydrazone intermediate.[13]

-

Hydride Reduction: A carefully chosen reducing agent, present in the same pot, then selectively reduces the newly formed hydrazone. The key to a successful reductive amination lies in the choice of a reductant that is potent enough to reduce the hydrazone (or its protonated iminium-like form) but gentle enough to avoid significant reduction of the starting carbonyl compound.[8][14]

Visualizing the Mechanism

The following diagram illustrates the step-by-step molecular transformations occurring during the reductive amination of 1-amino-4-(4-pyridyl)piperazine with a generic ketone.

Caption: Reaction mechanism of reductive amination.

Experimental Protocols: A Guide to Best Practices

The success of a reductive amination hinges on the judicious selection of reagents and reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for this transformation.[10][14] Its advantages over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:

-

Enhanced Selectivity: NaBH(OAc)₃ is a milder reducing agent, which minimizes the premature reduction of the starting aldehyde or ketone.[8]

-